5-(difluoromethyl)-3-methyl-1H-1,2,4-triazole
Overview
Description
3-(Difluoromethyl)-5-methyl-1H-1,2,4-triazole is a heterocyclic compound that contains both fluorine and nitrogen atoms. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the difluoromethyl group imparts unique electronic and steric properties, making it a valuable building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(difluoromethyl)-3-methyl-1H-1,2,4-triazole typically involves the introduction of the difluoromethyl group into a pre-formed triazole ring. One common method involves the reaction of a triazole precursor with difluoromethylating agents under controlled conditions. For example, difluoromethylation can be achieved using reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents .
Industrial Production Methods
Industrial production of this compound often employs scalable and cost-effective methods. The use of catalytic processes, such as metal-catalyzed difluoromethylation, allows for efficient and high-yield production. Additionally, the reaction conditions are optimized to minimize environmental impact and ensure safety .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-5-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: The triazole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-(Difluoromethyl)-5-methyl-1H-1,2,4-triazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Mechanism of Action
The mechanism of action of 5-(difluoromethyl)-3-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(difluoromethyl)-3-methyl-1H-1,2,4-triazole include:
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
- 3-(Difluoromethyl)-quinoxalin-2-ones
Uniqueness
The uniqueness of this compound lies in its specific structural features and the presence of the difluoromethyl group. This group imparts unique electronic properties, enhancing the compound’s reactivity and stability. Additionally, the triazole ring provides a versatile scaffold for further functionalization, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-(difluoromethyl)-5-methyl-1H-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F2N3/c1-2-7-4(3(5)6)9-8-2/h3H,1H3,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTVXFCTPWXITA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1094760-03-8 | |
Record name | 5-(difluoromethyl)-3-methyl-1H-1,2,4-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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